molecular formula C9H21N3O2S B12823551 N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide

N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide

Cat. No.: B12823551
M. Wt: 235.35 g/mol
InChI Key: BCGYECUDUCWXTE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide is a chemical compound characterized by the presence of a sulfamide group attached to a piperidine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide typically involves the reaction of N,N-dimethylsulfamide with 2-(2-chloroethyl)piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfamide nitrogen attacks the electrophilic carbon of the chloroethyl group, leading to the formation of the desired product.

Reaction Conditions:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Base: Sodium hydride or potassium carbonate is often used to deprotonate the sulfamide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted sulfamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The piperidine ring is a common motif in many bioactive molecules, and the presence of the sulfamide group can enhance the compound’s binding affinity to biological targets.

Medicine

N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents for conditions such as neurological disorders and cancer.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide exerts its effects depends on its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the sulfamide group can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-piperidin-2-ylethanamine
  • N,N-Dimethyl-2-piperidin-3-ylethanamine
  • N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine

Uniqueness

N,N-Dimethyl-N’-(2-piperidin-2-ylethyl)sulfamide is unique due to the presence of both the sulfamide and piperidine functionalities This combination is not commonly found in other similar compounds, which typically contain either one or the other

Properties

Molecular Formula

C9H21N3O2S

Molecular Weight

235.35 g/mol

IUPAC Name

2-[2-(dimethylsulfamoylamino)ethyl]piperidine

InChI

InChI=1S/C9H21N3O2S/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9/h9-11H,3-8H2,1-2H3

InChI Key

BCGYECUDUCWXTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NCCC1CCCCN1

Origin of Product

United States

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